(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride
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Overview
Description
“(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1955514-30-3 . It has a molecular weight of 219.66 and its IUPAC name is morpholin-2-ylmethanesulfonyl fluoride hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 198-199°C .Scientific Research Applications
Enzymatic Reactions and Inhibitor Studies
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride has been explored for its role in enzymatic reactions, particularly concerning acetylcholinesterase, an enzyme critical for nerve function. Research conducted by Kitz and Wilson (1963) demonstrated that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This reaction is notably influenced by substituted ammonium ions, which can significantly accelerate the inhibition process, underscoring the compound's potential in studying enzyme dynamics and inhibitor efficacy (Kitz & Wilson, 1963).
Effects on Acetylcholinesterase
Further investigations into the effects of fluoride ions on reactions involving methanesulfonates and acetylcholinesterase have revealed that fluoride inhibits sulfonylation but does not affect desulfonylation. This dual binding capacity of fluoride, alongside a quaternary ammonium ion to the enzyme, suggests a nuanced interaction that could be leveraged in studying enzyme inhibition mechanisms and designing more efficient inhibitors (Greenspan & Wilson, 1970).
Hydrolysis Studies
On a different note, the hydrolysis conditions of perfluorinated sulfonyl fluoride copolymers have been examined, revealing that morpholine facilitates the formation of a branched channel membrane structure. This structure is essential for ion and molecule transport across membranes, indicating the compound's utility in material science and engineering applications (Chizhanov, Valuev, & Vorob’ev, 1997).
Organophosphorus Nerve Agents Inactivation
Moreover, research into the detoxification of organophosphorus nerve agents has shown that certain enzymes do not hydrolyze methanesulfonyl fluoride, suggesting its structural specificity and potential role in studying enzyme-substrate specificity and the development of biological detoxification strategies (Dumas et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, also known as Methanesulfonyl fluoride (MSF), is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
MSF acts as a potent inhibitor of AChE . It is an oxydiaphoric inhibitor (acid-transferring inhibitor) of the enzyme acetylcholinesterase . This interaction with AChE leads to the inhibition of the enzyme, thereby affecting the regulation of acetylcholine.
Pharmacokinetics
It’s known that msf is a clear, colorless to yellowish hygroscopic liquid . It has a vapor pressure of 19.2 mmHg, slightly more volatile than water which has a vapor pressure of 18.8 mmHg at 21 °C . These properties may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of AChE by MSF can lead to an increase in the concentration of acetylcholine in the nervous system. This can affect nerve signal transmission, potentially leading to various neurological effects. Msf produced no subtle biological effects from direct action of msf independent of its ability to inhibit cholinesterase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MSF. For instance, its volatility can affect its distribution and concentration in the body. Additionally, MSF is corrosive and highly toxic, and can cause severe skin burns and serious eye damage if contact is made . It’s also worth noting that MSF undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .
Properties
IUPAC Name |
morpholin-2-ylmethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINBFGBFUZJFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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